molecular formula C8H8O2 B14735360 6,7-dihydrocyclopenta[b]pyran-2(5H)-one CAS No. 5650-69-1

6,7-dihydrocyclopenta[b]pyran-2(5H)-one

Cat. No.: B14735360
CAS No.: 5650-69-1
M. Wt: 136.15 g/mol
InChI Key: FJMLNNRYEFVDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydrocyclopenta[b]pyran-2(5H)-one (CAS 5650-69-1) is an organic compound featuring a fused cyclopenta-pyranone ring system, serving as a versatile building block and key structural motif in organic and medicinal chemistry research. This scaffold is recognized for its presence in biologically active molecules. Recent research has identified it as the core structure of Aplydactylonin D, a novel diterpene with an unprecedented carbon skeleton isolated from the sea hare Aplysia dactylomela . Its structure makes it a valuable intermediate for the synthesis of complex natural products and novel chemical entities. Researchers utilize this compound as a precursor in cyclization and annulation reactions, leveraging its functionalized ring system to construct more complex molecular architectures. As a fused bicyclic lactone, it is of significant interest in the exploration of new pharmacophores and the development of compounds with potential biological activity. All products are for Research Use Only and are not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5650-69-1

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyran-2-one

InChI

InChI=1S/C8H8O2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2

InChI Key

FJMLNNRYEFVDRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)OC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for 6,7 Dihydrocyclopenta B Pyran 2 5h One and Analogues

Classical Synthetic Pathways for 6,7-Dihydrocyclopenta[b]pyran-2(5H)-one

Classical synthetic routes to this compound often rely on the stepwise construction and modification of the fused ring system. A key intermediate in these pathways is the corresponding dione (B5365651) precursor, which offers versatile handles for subsequent chemical transformations.

Conversion of 6,7-Dihydrocyclopenta[b]pyran-2,5-dione Precursors

The compound 6,7-dihydrocyclopenta[b]pyran-2,5-dione serves as a pivotal precursor for accessing the target molecule and a variety of nitrogen-containing heterocyclic analogues. The presence of two distinct carbonyl groups—a lactone and a ketone—allows for selective chemical modifications. While the direct reduction of the 5-keto group to a methylene (B1212753) group would yield the target this compound, this precursor's true versatility lies in its reactions with nitrogen nucleophiles to generate diverse heterocyclic scaffolds.

The reaction of cyclic 1,3-diones with hydrazines is a well-established method for the synthesis of fused nitrogen-containing heterocycles. nih.gov In the case of 6,7-dihydrocyclopenta[b]pyran-2,5-dione, the two carbonyl groups exhibit different reactivity, which can be exploited to form various products. The reaction with hydrazine (B178648) and its derivatives can lead to the formation of fused pyridinones or hydrazones, depending on the reaction conditions and the substituents on the hydrazine.

The synthesis of fused pyridine (B92270) and pyridinone rings often involves the condensation of a dicarbonyl compound with a nitrogen-containing species. For instance, multi-component reactions utilizing cyclohexan-1,3-dione have been shown to produce fused pyridine derivatives. nih.gov Analogously, the reaction of 6,7-dihydrocyclopenta[b]pyran-2,5-dione with a suitable nitrogen source, such as an enamine or an ammonia (B1221849) equivalent in the presence of a catalyst, can lead to the formation of a fused pyridine ring. This transformation typically involves an initial condensation at the more reactive ketone at the 5-position, followed by cyclization and dehydration to form the aromatic pyridine ring, resulting in a 6,7-dihydrocyclopenta[b]pyridin-5-one derivative. rsc.org Subsequent modification of the pyranone ring could then be undertaken.

The formation of a hydrazone occurs through the reaction of a carbonyl group with hydrazine or a substituted hydrazine. Given the two carbonyl groups in 6,7-dihydrocyclopenta[b]pyran-2,5-dione, selective reaction at the more electrophilic 5-keto position is expected. This would lead to the formation of 5-hydrazono-6,7-dihydrocyclopenta[b]pyran-2(5H)-one. The term "benzopyran" is a broader descriptor for a fused benzene (B151609) and pyran ring system; in this specific case, the product is a cyclopentapyran derivative. The resulting hydrazone can be a stable final product or a reactive intermediate for further cyclization reactions to form pyrazole (B372694) or other nitrogen-containing fused rings.

Below is a table summarizing the expected products from the reaction of the dione precursor with hydrazines.

Starting MaterialReagentPotential ProductHeterocyclic Core
6,7-Dihydrocyclopenta[b]pyran-2,5-dioneHydrazineFused Pyridine-2(1H)-one analoguePyridinone
6,7-Dihydrocyclopenta[b]pyran-2,5-dioneHydrazine5-Hydrazono-6,7-dihydrocyclopenta[b]pyran-2(5H)-oneHydrazone
Transformations with Hydrazines for Nitrogen-Containing Heterocycles

One-Pot Synthetic Approaches to Fused Pyran-2-ones

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. nih.gov Such approaches are highly valuable for the construction of complex heterocyclic systems like fused pyran-2-ones. These reactions often proceed via a domino or tandem sequence, where the product of one step is the substrate for the next. nih.gov

A common strategy in one-pot syntheses of fused pyran-2-ones involves the use of compounds containing activated methylene or methyl groups. These groups are readily deprotonated by a base to form a nucleophilic carbanion, which can then participate in a cascade of reactions. For example, the reaction of a compound with an activated methylene group (like ethyl acetoacetate (B1235776) or malononitrile) with an aldehyde and a source of the pyranone ring can lead to a fused system in a single step.

In a representative one-pot, three-component synthesis, a compound with an activated methylene group, an aldehyde, and a suitable cyclic ketone could be condensed to form the this compound core. The reaction cascade would typically involve an initial Knoevenagel or aldol-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to furnish the final fused pyran-2-one. The selection of starting materials with appropriate activated methylene or methyl groups is crucial for the successful construction of the desired heterocyclic scaffold.

The table below provides examples of compounds with activated methylene groups that are commonly used in such one-pot syntheses.

Compound with Activated Methylene GroupType of ReactionResulting Heterocycle Class
Ethyl acetoacetateMulti-component condensationDihydropyridinones nih.gov
Thiobarbituric acidDomino reactionFused Pyrimidines nih.gov
MalononitrileMulti-component condensationFused Pyridines nih.gov
Application of N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMFDMA) in Synthetic Sequences

N,N-Dimethylformamide dimethyl acetal (DMFDMA) is a versatile and highly reactive reagent that serves as a crucial C1 synthon in the construction of various heterocyclic systems, including pyran-2-one derivatives. Its primary role is in the formation of enaminones from compounds containing active methylene or methyl groups. These enaminones are key intermediates that can undergo subsequent cyclization reactions to form the desired heterocyclic ring.

The reactivity of DMFDMA stems from its structure, which features a partially positive carbon atom that acts as an electrophile. researchgate.net This allows it to react with nucleophilic active methylene groups, such as those in ketones, to form a dimethylaminomethylene derivative, effectively adding a one-carbon unit that is pre-functionalized for cyclization. For instance, the condensation of a ketone with DMFDMA yields an enaminone, which can then react with another component in a one-pot synthesis to build the pyran-2-one ring. researchgate.netnih.gov This strategy is particularly valuable in multicomponent reactions where complex molecules are assembled in a single, efficient step.

Table 1: Applications of DMFDMA in Heterocyclic Synthesis

Reactant Type Intermediate Formed Subsequent Reaction Resulting Heterocycle
Active Methylene Compounds (e.g., ketones) Enaminone Cyclization Pyran-2-one, Pyridine, etc. researchgate.net
Amines / Amides Amidine Cyclization Pyrimidine, Pyrazole, etc.
Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds. sielc.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, while often improving product yields and purity. researchgate.net This technique is considered a green chemistry approach due to its efficiency and reduced energy consumption. sielc.com

In the context of pyran-2-one synthesis, microwave irradiation can be applied to various reaction types, including multicomponent reactions, cycloadditions, and cyclization steps. researchgate.netresearchgate.net For example, a one-pot, three-component coupling to produce indolylpyrans was completed in just 3–7 minutes under microwave irradiation, resulting in high yields. researchgate.net The mechanism involves the efficient heating of polar solvents or reagents through dielectric loss, leading to rapid temperature increases and accelerated reaction rates. This uniform and rapid heating minimizes the formation of side products that can occur with conventional heating. The application of microwave assistance is particularly beneficial for accelerating key steps in a synthetic sequence, such as the epoxide-opening-cyclization-dehydration sequence used to create other fused heterocyclic systems. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to Days Seconds to Minutes researchgate.net
Product Yield Moderate to High Often Higher sielc.com
Energy Efficiency Lower Higher
Side Products More frequent Minimized

| Applicability | Broad | Especially effective for polar reaction mixtures |

Targeted Synthesis of Functionalized this compound Derivatives

Synthesis of 3-Amino-6,7-dihydrocyclopenta[b]pyran-2(5H)-one

The introduction of an amino group at the C-3 position of the pyran-2-one ring yields a valuable scaffold for further chemical elaboration. While specific literature on the direct synthesis of 3-amino-6,7-dihydrocyclopenta[b]pyran-2(5H)-one is limited, established methods for the synthesis of 3-amino-2-pyrones from acyclic precursors can be applied.

One efficient one-pot strategy involves the reaction of β,γ-unsaturated α-iminoesters. rsc.org In this approach, a tandem N-alkylation/vinylogous aldol (B89426) reaction sequence is utilized. The process can be promoted by a Lewis acid, which facilitates the key bond-forming steps and subsequent elimination of a leaving group to yield the 3-amino-2-pyrone core. rsc.org Adapting this methodology would involve starting with a cyclopentenyl-substituted β,γ-unsaturated ester, which would undergo the tandem reaction to form the fused bicyclic system with the desired 3-amino functionality.

Synthesis of 6,7-Dihydrocyclopenta[b]pyran-4(5H)-one Derivatives

The synthesis of the isomeric 6,7-dihydrocyclopenta[b]pyran-4(5H)-one skeleton presents a different synthetic challenge. Although direct methods for this specific pyran-4-one are not extensively documented, the synthesis of the analogous nitrogen-containing structure, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, provides a viable strategic blueprint.

This synthesis was achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. rsc.org A manganese-catalyzed system, specifically using Mn(OTf)₂, with tert-butyl hydroperoxide (t-BuOOH) as the oxidant proved highly effective. rsc.orgnih.gov The reaction proceeds with high yield and excellent chemoselectivity, targeting the methylene (CH₂) group adjacent to the pyridine ring. rsc.org A similar oxidative cyclization strategy, starting with an appropriate oxygen-containing precursor, could potentially be developed for the synthesis of the target pyran-4-one derivative.

Indium(III)-Catalyzed Cyclization Strategies

Indium(III) salts, such as InCl₃ and In(OTf)₃, have gained prominence as versatile π-Lewis acid catalysts capable of activating unsaturated carbon-carbon bonds for nucleophilic attack. rsc.orgresearchgate.net This property is highly effective for catalyzing intramolecular cyclization reactions to form a wide variety of heterocyclic compounds. rsc.org

In the context of forming fused pyranone rings, an indium(III) catalyst could be employed to trigger the cyclization of a suitably designed precursor, such as an alkynyl carboxylic acid or an enyne bearing a hydroxyl group. The indium(III) salt coordinates to the alkyne (triple bond), rendering it more electrophilic and susceptible to attack by an intramolecular nucleophile (e.g., a hydroxyl group). researchgate.net This type of hydroalkoxylation or hydroamination/cyclization cascade is a powerful, atom-economical method for constructing cyclic structures. researchgate.net For instance, indium(III) bromide has been used to catalyze the 6-endo-dig hydroarylation/cycloisomerization of aryl propargyl ethers to prepare fused 2H-chromenes, a class of compounds structurally related to pyranones. researchgate.net This strategy offers a mild and efficient alternative to traditional precious metal catalysts like gold or platinum. rsc.org

Enantioselective Methodologies for Pyran-2-one Derivatives

The development of enantioselective methods for synthesizing pyran-2-one derivatives is crucial for accessing chiral molecules with specific biological activities. A prominent and highly successful approach involves organocatalysis, particularly using N-heterocyclic carbenes (NHCs).

NHC-catalyzed [3+3] annulation reactions have been developed for the helicoselective synthesis of complex, pyran-2-one-fused helicenoids. researchgate.netnih.govacs.org This method allows for the de novo construction of the pyran-2-one ring with excellent control over the stereochemistry, achieving enantioselectivities greater than 99%. acs.org The reaction typically involves the annulation of an alkynyl ester with an enolizable ketone. The NHC catalyst activates the substrates and orchestrates the bond-forming events in a stereocontrolled manner. This organocatalytic approach is advantageous as it avoids the use of metals, features a broad substrate scope, and operates under mild conditions, making it a powerful strategy for the asymmetric synthesis of complex pyran-2-one-containing molecules.

Table of Mentioned Compounds

Compound Name Structure
This compound Fused bicyclic pyranone
N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) Aminal ester
3-Amino-6,7-dihydrocyclopenta[b]pyran-2(5H)-one Aminopyranone derivative
6,7-Dihydrocyclopenta[b]pyran-4(5H)-one Isomeric fused pyranone
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Nitrogen analogue of the pyranone
2,3-cyclopentenopyridine Precursor for the pyridinone analogue
tert-butyl hydroperoxide (t-BuOOH) Oxidant
Indium(III) chloride (InCl₃) Lewis acid catalyst

Synthesis of Related Cyclopenta-Fused Heterocyclic Systems

The synthesis of heterocyclic systems where a cyclopentane (B165970) ring is fused to another ring is a significant area of research in organic chemistry. These structures serve as scaffolds for a variety of compounds with potential applications in materials science and medicinal chemistry. This section explores the synthetic methodologies for creating cyclopenta-fused pyridinones, dioxinones, and pyrazines, which are structurally related to this compound.

Manganese-Catalyzed Oxidation for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

A direct and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues. odowell.com This approach is noted for its high yield and excellent chemoselectivity. odowell.com The catalytic system utilizes Manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant. odowell.comrsc.org

The reaction is typically carried out in water at room temperature (25 °C), highlighting its green chemistry credentials. odowell.com The process involves the direct oxidation of the methylene (CH₂) group adjacent to the pyridine moiety. odowell.com This catalytic system has also been shown to be effective for the direct oxidation of substituted 2-benzylpyridines and 2-ethylpyridine (B127773) in tert-butanol (B103910) (t-BuOH). rsc.org

A general procedure for this oxidation involves charging a round-bottom flask with the 2,3-cycloalkenopyridine substrate, a catalytic amount of Mn(OTf)₂, and t-BuOOH in a suitable solvent. jlu.edu.cn The reaction mixture is stirred at a specific temperature for a period, after which the product is isolated and purified, typically by flash column chromatography. jlu.edu.cn

Table 1: Reaction Parameters for Manganese-Catalyzed Oxidation

ParameterDetailsSource
Catalyst Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) odowell.com
Oxidant tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O) odowell.com
Solvent Water (H₂O) or tert-Butanol (t-BuOH) odowell.comrsc.org
Temperature 25 °C to 50 °C odowell.comjlu.edu.cn
Substrates 2,3-Cyclopentenopyridine analogues, Substituted benzylpyridines odowell.comrsc.org

Synthesis of 6,7-Dihydrocyclopenta-1,3-dioxin-5(4H)-one

The synthesis of 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one, a valuable building block in organic synthesis, is achieved through a reaction involving 1,3-cyclopentanedione (B128120). nih.gov These 1,3-dioxin vinylogous esters are considered versatile β-keto vinyl cation equivalents. researchgate.net

The established method involves the reaction of 1,3-cyclopentanedione with 1,3,5-trioxane (B122180) in the presence of a Lewis acid catalyst, typically boron trifluoride etherate (BF₃·Et₂O). nih.gov The reaction is usually conducted in dichloromethane. The proposed mechanism is a Prins-type reaction where the enol of the 1,3-diketone adds to the BF₃-aldehyde complex, followed by the incorporation of a second aldehyde equivalent and subsequent cyclization to yield the dioxin ring system. nih.gov Optimal results have been reported using 6 equivalents of 1,3,5-trioxane and 3 equivalents of boron trifluoride etherate. nih.gov

Table 2: Reagents for the Synthesis of 6,7-Dihydrocyclopenta-1,3-dioxin-5(4H)-one

ReagentRoleSource
1,3-CyclopentanedioneStarting Material nih.gov
1,3,5-TrioxaneFormaldehyde Source nih.gov
Boron trifluoride etherateLewis Acid Catalyst nih.gov
DichloromethaneSolvent nih.gov

Formation of 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine Derivatives

The formation of 5H-5-methyl-6,7-dihydrocyclopenta[b]pyrazine and its derivatives follows the general principle of pyrazine (B50134) synthesis through the condensation of an α-dicarbonyl compound with a 1,2-diamine. odowell.com This well-established reaction is a common method for creating pyrazine and quinoxaline (B1680401) ring systems. odowell.com

This synthetic strategy offers a straightforward route to this class of heterocyclic compounds, which are utilized as flavoring agents and are of interest in pharmaceutical research. organic-chemistry.org

Table 3: General Reactants for Dihydrocyclopenta[b]pyrazine Synthesis

Reactant TypeSpecific Example for 5-Methyl DerivativeRole
α-DiketoneCyclopentane-1,2-dioneForms the cyclopentane part and two carbons of the pyrazine ring
1,2-DiaminePropane-1,2-diamineForms the nitrogen-containing part of the pyrazine ring

Reaction Chemistry and Transformational Pathways of 6,7 Dihydrocyclopenta B Pyran 2 5h One

Nucleophilic Reactivity at Electrophilic Centers of the Pyran-2-one Ring

The 2H-pyran-2-one ring possesses three electrophilic centers that are susceptible to nucleophilic attack: the C2 (carbonyl carbon), C4, and C6 positions. The reactivity at these sites can lead to ring-opening or rearrangement products, providing a pathway to a variety of carbocyclic and heterocyclic systems. While specific studies on the nucleophilic reactivity of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one are not extensively documented, the general reactivity pattern of fused pyran-2-ones can be inferred.

Nucleophilic attack is a fundamental aspect of the reactivity of 2H-pyran-2-ones and their fused derivatives. The electrophilic nature of the C2, C4, and C6 positions makes them targets for a wide range of nucleophiles. These reactions often initiate a cascade of events, leading to the formation of new ring systems. For instance, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with various nitrogen nucleophiles such as ammonia (B1221849), hydroxylamine, and hydrazine (B178648) leads to the formation of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. This transformation highlights the susceptibility of the pyran-2-one ring to nucleophilic attack and subsequent ring conversion.

Cycloaddition Reactions Involving the this compound Scaffold

The diene system within the pyran-2-one ring of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. These reactions are powerful tools for the construction of complex polycyclic frameworks.

Fused pyran-2-ones, such as this compound, can function as dienes in [4+2] cycloaddition reactions with various dienophiles. These reactions typically proceed with the expulsion of carbon dioxide, leading to the formation of a new six-membered ring. The nature of the dienophile determines whether the final product is carbocyclic or heterocyclic.

For example, the Diels-Alder reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones with N-substituted maleimides can lead to the formation of fused isoindole derivatives. In some cases, bridged double cycloadducts, which are fused bicyclo[2.2.2]octene derivatives, are also formed. The reaction pathway can be influenced by substituents and reaction conditions, sometimes leading to aromatization of the initial cycloadduct to yield substituted benz[e]isoindoles. nih.gov

DieneDienophileProduct TypeReference
5,6,7,8-Tetrahydro-2H-1-benzopyran-2-oneN-Substituted MaleimideFused Isoindole nih.gov
5,6,7,8-Tetrahydro-2H-1-benzopyran-2-oneN-Substituted MaleimideFused Bicyclo[2.2.2]octene nih.gov

This table presents examples of Diels-Alder reactions with analogous fused pyran-2-one systems.

While specific examples of palladium-catalyzed (3+2) cycloaddition reactions involving the this compound scaffold are not prominent in the literature, this class of reactions represents a powerful method for the construction of five-membered rings. In a broader context, palladium catalysis is utilized in cycloaddition reactions to generate three-carbon units for formal [3+2] cycloadditions through mechanisms like the twofold C(sp³)–H activation of aliphatic amides. nih.gov This type of reaction, if applied to a suitably functionalized derivative of the this compound scaffold, could potentially lead to the formation of novel spirocyclic or fused cyclopentane (B165970) ring systems.

Heterocyclic Ring Transformations and Rearrangements

The pyran-2-one ring is a versatile precursor for the synthesis of other heterocyclic and carbocyclic systems through ring transformation reactions. These transformations are often initiated by nucleophilic attack, leading to ring-opening and subsequent re-cyclization.

The reaction of 2H-pyran-2-ones and their fused analogues with hydrazine hydrate (B1144303) is a known method for the synthesis of pyridazine (B1198779) derivatives. This transformation involves a nucleophilic attack by hydrazine on the pyran-2-one ring, followed by ring-opening and subsequent cyclization to form the pyridazine ring. For instance, fused pyran-2-ones have been shown to react with boiling hydrazine hydrate to produce 1,4-dihydropyridazines in good yields. rsc.org Depending on the substrate and reaction conditions, further oxidation can lead to the corresponding aromatic pyridazine.

Starting MaterialReagentProductReference
Fused Pyran-2-oneHydrazine Hydrate1,4-Dihydropyridazine rsc.org

This table illustrates the general transformation of fused pyran-2-ones to pyridazine derivatives.

Ring transformation reactions of 2H-pyran-2-ones can also be employed to synthesize highly substituted aromatic compounds. The reaction of 3-amino-2H-pyran-2-ones with various alkynes under thermal conditions or microwave irradiation can lead to the formation of aniline, biphenyl, and terphenyl derivatives. nih.gov A similar transformation has been reported for 6-aryl-2H-pyran-2-ones, which react with carbanions derived from compounds like propiophenone (B1677668) to yield functionalized m-terphenyls. arabjchem.org This reaction is proposed to proceed via a nucleophilic attack of the carbanion at the C6 position of the pyran-2-one, followed by intramolecular cyclization and dehydration.

Pyran-2-one DerivativeReagentProduct TypeReference
6-Aryl-2H-pyran-2-onePropiophenone (carbanion source)m-Terphenyl arabjchem.org
3-Amino-2H-pyran-2-oneAlkynesAniline, Biphenyl, Terphenyl nih.gov

This table showcases the synthesis of aromatic derivatives from different pyran-2-one precursors.

Transformations of 5-Oxo Substituted Fused Pyran-2-ones

The transformation of 5-oxo substituted fused pyran-2-ones is a subject of significant synthetic interest. A key example is the reaction of 6,7-dihydrocyclopenta[b]pyran-2,5-dione with various nitrogen-containing nucleophiles, particularly hydrazines. Research has shown that this specific cyclopenta[b]pyran-2-one derivative undergoes a selective transformation to yield fused pyridine-2(1H)-ones. mdpi.commdpi.com

This reaction pathway is distinct from that of similar structures like 2H-1-benzopyran-2,5-diones, which, under the same conditions, preferentially form 5-hydrazonobenzopyrans. mdpi.commdpi.com The conversion of 6,7-dihydrocyclopenta[b]pyran-2,5-dione to the corresponding cyclopenta[b]pyridin-2(1H)-one is consistent across both acidic and basic reaction conditions. For instance, reactions carried out in absolute ethanol (B145695) with acidic catalysts, as well as those in an ethanol/water/triethylamine basic medium, both result in the formation of the fused pyridinone product. mdpi.com This transformation highlights the higher thermodynamic stability of the resulting quinoline-type systems. mdpi.com

The general transformation can be summarized in the table below, detailing the reaction of 6,7-dihydrocyclopenta[b]pyran-2,5-dione with different hydrazine derivatives.

Table 1: Synthesis of Fused Pyridine-2(1H)-ones from 6,7-Dihydrocyclopenta[b]pyran-2,5-dione

Reactant (Hydrazine) Catalyst/Conditions Product Type
Various Hydrazines Acidic (e.g., in absolute ethanol) Fused Pyridine-2(1H)-one
Various Hydrazines Basic (e.g., ethanol/water/triethylamine) Fused Pyridine-2(1H)-one

Data sourced from multiple studies detailing the selective transformations of cyclopenta[b]pyran-2-ones. mdpi.commdpi.com

Multi-Component Reactions for Complex Fused Systems

Pyran-2-one derivatives are recognized as powerful building blocks for the synthesis of a diverse array of heterocyclic compounds. Their utility is particularly evident in rearrangement reactions where the pyran nucleus is opened by nucleophilic reagents, leading to the formation of new ring systems. These transformations provide convenient pathways to complex fused heterocycles.

A significant application of pyran-2-one chemistry involves their reaction with 5-aminopyrazole derivatives to construct pyrazolo[3,4-b]pyridine frameworks. Pyrazolo[3,4-b]pyridines are an important class of N-heterocycles that are omnipresent in medicinally important compounds and natural products. The reaction involves a rearrangement where the pyran-2-one ring is opened by the aminopyrazole, which then participates in a bicyclization cascade to form the fused pyrazolo[3,4-b]pyridine system. This approach is a key strategy for accessing this privileged scaffold.

The synthesis of pyrazolo[3,4-b]pyridine derivatives from pyran-2-one precursors can be significantly enhanced through the use of microwave irradiation. Microwave-assisted organic synthesis is a well-established technique known for accelerating reaction rates, improving yields, and often leading to cleaner products compared to conventional heating methods.

In this context, the reaction of 4-hydroxy-2H-pyran-2-ones with 5-aminopyrazoles serves as a specific example of a microwave-assisted bicyclization. One documented procedure involves heating the reactants in butanol (BuOH) with p-Toluenesulfonic acid (TsOH) as a catalyst under microwave irradiation at 180°C. mdpi.com This process facilitates a decarboxylation step followed by cyclization to afford the target 1H-pyrazolo[3,4-b]pyridine. mdpi.com The use of microwave heating can dramatically reduce reaction times, in some cases from hours to minutes, making it an efficient and environmentally benign approach for the synthesis of these complex heterocyclic systems. mdpi.com

Table 2: Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Pyran-2-one Reactant Nucleophile Solvent Catalyst Conditions Product
4-Hydroxy-2H-pyran-2-one 5-Aminopyrazole BuOH TsOH Microwave Irradiation, 180°C, 3h 1H-Pyrazolo[3,4-b]pyridine

This table summarizes a specific synthetic pathway for pyrazolo[3,4-b]pyridines utilizing a pyran-2-one reactant under microwave conditions. mdpi.com

Structural Characterization and Spectroscopic Analysis of 6,7 Dihydrocyclopenta B Pyran 2 5h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the comprehensive structural assignment of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one and its analogs.

¹H NMR and ¹³C NMR Data Analysis for this compound Derivatives

The ¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the protons within the bicyclic system. For instance, in a study of various pyranone derivatives, the proton on the pyranone ring of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile was observed as a singlet at δ 6.73 ppm. acs.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom. In the same derivative, the carbonyl carbon of the pyranone ring resonates at δ 161.2 ppm, while the carbon of the nitrile group appears at δ 112.4 ppm. acs.org

The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, and thus to the nature and position of substituents on the bicyclic core. For example, the presence of an electron-donating group like a piperidin-1-yl substituent at the 4-position of 2-oxo-6-phenyl-2H-pyran-3-carbonitrile shifts the pyranone proton signal upfield to δ 6.47 ppm. acs.org The corresponding carbonyl carbon in the ¹³C NMR spectrum is found at δ 160.3 ppm. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Selected Pyranone Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrileCDCl₃2.74 (s, 3H, SMe), 6.73 (s, 1H, pyranone), 7.52–7.59 (m, 3H, ArH), 7.87–7.89 (m, 2H, ArH)14.8, 88.8, 108.6, 112.4, 116.2, 126.2, 126.9, 128.7, 129.6, 161.2, 162.8, 173.8
6-(3-Methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrileDMSO-d₆2.82 (s, 3H, SMe), 3.89 (s, 3H, OMe), 7.08 (s, 1H, pyranone), 7.42–7.49 (m, 2H, ArH), 7.56–7.59 (m, 1H, ArH)14.8, 55.7, 88.8, 112.4, 112.5, 116.3, 119.5, 119.6, 130.0, 161.0, 162.5, 174.0
2-Oxo-6-phenyl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrileCDCl₃1.81 (br, 6H, piperidine), 3.84 (br, 4H, piperidine), 6.47 (s, 1H, pyranone), 7.45–7.52 (m, 3H, ArH), 7.79–7.83 (m, 2H, ArH)23.7, 26.2, 50.7, 71.9, 94.6, 117.3, 126.0, 128.8, 130.5, 131.6, 160.3, 160.6, 162.5
2-Oxo-6-phenyl-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrileCDCl₃2.14 (brs, 4H, pyrrolidine), 3.77 (br, 2H, pyrrolidine), 4.05 (br, 2H, pyrrolidine), 6.56 (s, 1H, pyranone), 7.45–7.56 (m, 3H, ArH), 7.74–7.77 (m, 2H, ArH)24.2, 25.7, 51.1, 51.6, 69.5, 95.4, 112.6, 120.2, 126.0, 126.2, 129.1, 129.2, 129.6, 132.8, 160.3, 160.9, 167.1

Two-Dimensional (2D) NMR Techniques for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. In such cases, 2D NMR techniques are indispensable. nih.gov Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, which helps in unambiguously assigning proton and carbon signals. auremn.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov

These 2D NMR methods are particularly valuable in determining the relative stereochemistry of substituents on the bicyclic ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum of these compounds is the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactone ring. This peak typically appears in the range of 1710-1780 cm⁻¹. acs.orgpressbooks.pub For example, in 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile, the C=O stretch is observed at 1715 cm⁻¹. acs.org The exact position of this band can be influenced by conjugation and ring strain.

Other characteristic IR absorptions include:

C=C stretching: Alkenyl groups within the pyranone ring or in substituents will show absorptions in the 1640-1680 cm⁻¹ region. pressbooks.pub

C-O stretching: The C-O bond of the lactone exhibits a strong absorption, typically between 1000 and 1300 cm⁻¹. libretexts.org

C≡N stretching: For derivatives containing a nitrile group, a sharp, medium-intensity peak is expected around 2210-2260 cm⁻¹. acs.org In 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile, this is seen at 2213 cm⁻¹. acs.org

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (lactone)1710-1780Strong
C=C (alkene)1640-1680Medium
C-O (ester)1000-1300Strong
C≡N (nitrile)2210-2260Medium, Sharp
C-H (alkane)2850-3000Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. arkat-usa.org In the mass spectrum of this compound and its derivatives, the molecular ion peak (M⁺) provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation of the molecular ion upon electron ionization provides a unique fingerprint for the compound. The fragmentation patterns can help to confirm the presence of specific structural motifs. nih.gov For instance, the loss of carbon monoxide (CO) from the lactone ring is a common fragmentation pathway for pyranone-containing compounds. The fragmentation is influenced by the nature and position of substituents, which can direct the cleavage of specific bonds. arkat-usa.org

For example, the electrospray ionization mass spectrum (ESI-MS) of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile shows a signal at m/z 266.03, corresponding to the sodium adduct of the molecule ([M+Na]⁺). acs.org

Advanced Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, they often cannot definitively establish the three-dimensional arrangement of atoms in space, particularly the absolute stereochemistry.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com For derivatives of this compound that are crystalline and contain chiral centers, X-ray crystallography provides unambiguous proof of their stereochemistry. researchgate.net This is particularly important in the synthesis of natural products and pharmacologically active molecules where specific stereoisomers are desired. nih.gov

Computational Chemistry and Theoretical Studies on 6,7 Dihydrocyclopenta B Pyran 2 5h One

Quantum Chemical Calculations for Molecular Properties

There is no available research detailing the quantum chemical calculations for the molecular properties of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one. Such studies would typically involve methods like Density Functional Theory (DFT) to determine optimized molecular geometry, electronic structure, dipole moment, and spectroscopic signatures (e.g., vibrational frequencies). Without these fundamental calculations, a quantitative understanding of the molecule's intrinsic properties remains elusive.

Calculation of Heats of Formation and Reaction Energetics

No published data could be found on the calculated standard enthalpy of formation (heat of formation) for this compound. Furthermore, there is no information on the reaction energetics involving this compound. These calculations are crucial for assessing the thermodynamic stability of the molecule and the feasibility of its synthetic routes or potential reactions.

Theoretical Studies of Reaction Mechanisms and Pathways

A search for theoretical studies on the reaction mechanisms and pathways involving this compound yielded no results. Such studies are essential for elucidating the step-by-step processes of chemical transformations, identifying transition states, and calculating activation energies, thereby providing a deeper insight into its chemical reactivity.

Bioactivity and Medicinal Chemistry Potential of 6,7 Dihydrocyclopenta B Pyran 2 5h One Scaffolds

Role of Pyran-2-one Derivatives as Building Blocks in Drug Discovery

The importance of pyran-2-one derivatives as foundational building blocks in medicinal and synthetic chemistry is well-established, owing to their interesting structural characteristics and wide-ranging pharmacological properties. researcher.life These scaffolds, also known as α-pyrones, are recognized for their versatility in organic synthesis. mdpi.comresearchgate.net They serve as powerful precursors for the construction of a diverse array of heterocyclic compounds through various chemical transformations. researchgate.net

The reactivity of the pyran-2-one ring allows it to undergo rearrangements and reactions with nucleophilic reagents, leading to the formation of different heterocyclic systems. researchgate.net For example, the pyran nucleus can be opened and transformed into pyridones, pyrazoles, isoxazoles, or pyrimidines. researchgate.net This chemical flexibility makes pyran-2-ones, including fused systems like cycloalka[b]pyran-2-ones, highly valuable starting materials for generating molecular diversity in drug discovery programs. researcher.life Their stability and the fact that they can be prepared from readily accessible materials further enhance their utility as synthons for functionally diverse aromatic and heteroaromatic systems with notable biological and photophysical properties. mdpi.comsemanticscholar.org The pyran-2-one moiety is a key template for developing and discovering new therapeutic agents. researchgate.net

Scaffold Diversity and Therapeutic Relevance in Natural Products

The pyran-2-one scaffold is a prevalent structural subunit found widely in a vast array of natural products, such as flavonoids, coumarins, xanthones, and fungal metabolites. nih.govtmu.edu.twnih.govrsc.orgmdpi.com These naturally occurring compounds are derived from a wide variety of organisms, including fungi, plants, and marine life, and they exhibit a broad spectrum of biological activities. mdpi.commdpi.com The structural diversity and therapeutic relevance of these molecules have made them a focal point for researchers, inspiring the development of new synthetic methodologies and therapeutic agents. tmu.edu.twnih.gov

Natural products containing the pyran-2-one motif have demonstrated potential in treating a range of conditions. For instance, pyran-based compounds have been investigated for their neuroprotective, antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govtmu.edu.tw The inherent bioactivity of these natural scaffolds underscores their importance as "privileged structures" in medicinal chemistry, providing a starting point for the development of novel drugs. rsc.org

The 2-pyrone motif is a recurring feature in numerous bioactive natural products. researchgate.net These compounds are biosynthesized by a wide range of organisms and are known for their diverse pharmacological effects, including antibiotic, antifungal, cytotoxic, and neurotoxic activities. researchgate.net The structural variety is vast, ranging from simple monocyclic pyran-2-ones to complex polycyclic systems where the pyrone ring is annulated to other carbo- or heterocyclic rings. researchgate.net This diversity contributes to their wide array of biological functions.

Below is a table of representative natural products containing the pyran-2-one moiety and their reported biological activities.

Natural ProductSource OrganismReported Biological Activity
Dermolactone Dermocybe kula (Fungus)Pigment nih.govmdpi.com
Semixanthomegnin Trichophyton megnini (Fungus)Antibiotic, Antifungal nih.govmdpi.com
Mellein Fungi, Plants, InsectsGeneral biological activities mdpi.com
Ochratoxin α Penicillium and Aspergillus speciesNephrotoxin, Immunosuppressant mdpi.com
Bufalin Toad venomUsed in treatment of central nervous system disorders, rheumatism, and inflammation mdpi.com
Pectinatone Marine organismsCytotoxic, Antibacterial mdpi.com
Griseulin Penicillium griseofulvumMosquitocidal, Nematicidal mdpi.com
Talaroderxine C Polyphilus species (Fungus)Cytotoxic, Antimicrobial nih.gov

This table is for informational purposes and is not exhaustive.

The rich structural diversity and potent bioactivity of pyran-2-one-containing natural products have inspired chemists to design and synthesize analogues to explore and enhance their therapeutic potential. nih.govnih.gov Total synthesis of these natural products not only confirms their structure but also provides access to enantiomerically pure forms for biological evaluation. nih.govmdpi.com Furthermore, synthetic access allows for the creation of "pseudo natural products," which are novel molecular scaffolds designed by combining fragments from different natural product classes. scilit.com

Synthetic strategies often focus on developing versatile and efficient methods to access the core pyran-2-one structure, which can then be elaborated to produce a library of analogues. nih.govacs.org For example, a common approach involves using pivotal chiral intermediates that can be diversified to synthesize a range of related natural products and their analogues. nih.govmdpi.com This approach facilitates a deeper understanding of the structure-activity relationships and can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties compared to the original natural product.

Design and Synthesis of Novel Heterocyclic Agents for Biological Applications

The pyran-2-one scaffold is a fertile ground for the design and synthesis of novel heterocyclic agents with potential therapeutic applications. researchgate.net Chemists actively synthesize new derivatives by modifying the core pyran-2-one ring or by fusing it with other heterocyclic systems to create compounds with unique biological profiles. nih.govekb.eg Multi-component reactions are often employed as an efficient strategy to build molecular complexity and rapidly generate libraries of pyran-containing compounds for biological screening. mdpi.com The synthesis of these novel agents is often guided by computational modeling and a deep understanding of the target biological system. mdpi.comsemanticscholar.org The goal is to create molecules that can interact with specific biological targets, such as enzymes or receptors, to modulate disease processes. mdpi.com

Pyran-2-one scaffolds are extensively explored in medicinal chemistry due to their proven track record as core structures in a wide range of biologically active compounds. tmu.edu.twnih.gov Researchers have successfully developed pyran-based molecules with diverse pharmacological activities, including anticancer, anti-Alzheimer's disease, antimicrobial, and antiviral properties. nih.govtmu.edu.tw

The pyran ring is a core unit in many classes of compounds, such as benzopyrans, chromones, and flavonoids, which are subjects of intense investigation in drug discovery. rsc.org For example, pyran derivatives have been designed as inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is a significant target in cancer therapy. rsc.org The exploration of pyranopyrimidines, a class of fused heterocycles, has also yielded compounds with promising biological activities. nih.gov The value of pyran-containing scaffolds in medicinal chemistry is continually reinforced by the discovery of new biological activities and the development of novel synthetic compounds with therapeutic potential. tmu.edu.tw

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity while minimizing toxicity. nih.gov For pyran-2-one based compounds, SAR studies involve systematically modifying the chemical structure and evaluating the impact of these changes on biological activity. nih.govnih.gov This process helps identify the key structural features—pharmacophores—that are essential for the molecule's therapeutic action. nih.gov

By analyzing SAR data, medicinal chemists can make rational design choices for new analogues. For instance, studies on pyran derivatives for Alzheimer's disease have elucidated how different substituents on the pyran ring affect the inhibition of key enzymes like cholinesterases. nih.gov Similarly, in the development of antimicrobial agents, SAR studies have revealed how modifications to naphthopyran and pyranopyrimidine scaffolds influence their activity against various bacterial and fungal strains. nih.gov These studies are essential for transforming a biologically active "hit" compound into a viable drug candidate. nih.gov

The table below summarizes general SAR findings for certain classes of pyran-based compounds.

Compound ClassTherapeutic Target/ActivityStructure-Activity Relationship (SAR) Insights
Coumarin Derivatives Alzheimer's Disease (Cholinesterase Inhibition)Substitution at specific positions (e.g., 7-position with phenylethyloxy and 3-position with propargylamine) can significantly increase activity. nih.gov
Pyrano[2,3-d]pyrimidines Antimicrobial ActivityThe nature and position of substituents on aryl rings attached to the pyranopyrimidine core influence the spectrum and potency of antimicrobial effects. nih.gov
Indolyl-Pyran Derivatives Antioxidant ActivityThe introduction of hydrophilic functional groups (e.g., -OH) on a linker between indole (B1671886) and pyran rings can enhance antioxidant capacity. nih.gov
Naphtho[2,1-b]pyran Derivatives Antimicrobial ActivityThe presence and type of substituents on the naphthyl and pyran rings are critical for determining the potency against different microbial species. nih.gov

This table presents generalized findings and specific SARs can be highly dependent on the individual compound and biological target.

Information regarding the chemical compound “6,7-dihydrocyclopenta[b]pyran-2(5H)-one” is not available in the public domain.

A comprehensive review of scientific literature and chemical databases reveals a lack of specific information on the bioactivity and medicinal chemistry potential of the compound This compound .

While the broader class of pyran-2-one scaffolds is a subject of interest in medicinal chemistry due to their diverse biological activities, specific research findings, detailed data, and discussions pertaining exclusively to this compound are not present in the available search results.

Therefore, it is not possible to construct an article that adheres to the provided outline and focuses solely on the requested chemical compound. The generation of thorough, informative, and scientifically accurate content as per the user's instructions cannot be fulfilled due to the absence of specific data for this particular molecule.

To provide an article that meets the user's quality standards and strict content inclusions, published research on "this compound" would be required. At present, such dedicated research appears to be unavailable.

Applications of 6,7 Dihydrocyclopenta B Pyran 2 5h One in Advanced Organic Synthesis

Utility as Synthons for Complex Molecular Architectures

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The 6,7-dihydrocyclopenta[b]pyran-2(5H)-one scaffold is a versatile synthon due to the multiple reactive sites inherent in its structure. The α,β-unsaturated lactone core can participate in a variety of chemical transformations, serving as both an electrophile and a diene component in cycloaddition reactions.

The key reactive features include:

Michael Acceptor: The β-carbon of the unsaturated system is susceptible to nucleophilic attack, allowing for 1,4-conjugate addition reactions. This enables the introduction of a wide range of substituents.

Diels-Alder Reactivity: The diene system within the pyran-2-one ring can undergo [4+2] cycloaddition reactions with dienophiles. Subsequent rearrangement or fragmentation of the resulting bicyclic adduct can lead to the formation of complex carbocyclic frameworks.

Lactone Ring-Opening: The ester linkage can be cleaved by nucleophiles (e.g., amines, hydroxides), providing a handle for further functionalization and transformation into other heterocyclic systems.

Aliphatic Ring Functionalization: The methylene (B1212753) groups on the fused cyclopentane (B165970) ring can be functionalized, adding another dimension of complexity and allowing for the construction of spirocyclic or further fused-ring systems.

These reactive handles make this compound a powerful building block for synthesizing intricate molecules, including analogs of natural products and novel pharmaceutical candidates.

Construction of Novel Carbocyclic and Heterocyclic Systems

The inherent reactivity of the pyran-2-one scaffold is a powerful tool for the construction of new and complex ring systems. The transformation of the pyran-2-one core into other carbocyclic and heterocyclic structures is a key strategy in medicinal chemistry to explore new areas of chemical space.

One of the most direct transformations is the conversion of the pyran-2-one lactone into the corresponding pyridinone. This is typically achieved by reaction with ammonia (B1221849) or primary amines, where the amine acts as a nucleophile, leading to ring-opening followed by cyclization and dehydration to form the nitrogen-containing heterocycle. This conversion is significant as it transforms the oxygen-based scaffold into a nitrogen-based one, such as 6,7-dihydrocyclopenta[b]pyridin-2(5H)-one, which has a distinct set of biological and chemical properties.

Furthermore, multicomponent reactions (MCRs) that produce related fused pyridine (B92270) systems, such as 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, highlight the utility of the cyclopentanone (B42830) precursor in building diverse heterocyclic cores. researchgate.netnih.gov These MCRs often involve the condensation of a ketone, an aldehyde, and a nitrile source, rapidly assembling the fused heterocyclic product. researchgate.net The principles of these reactions can be adapted to synthesize the pyran-2-one core or to use it as a starting point for further annulation reactions, building polycyclic systems.

The table below illustrates potential heterocyclic systems that can be synthesized from a pyran-2-one precursor based on established chemical transformations.

Starting ScaffoldReagent(s)Resulting Heterocyclic SystemTransformation Type
Pyran-2-onePrimary Amine (R-NH₂)Pyridin-2-oneRing Transformation
Pyran-2-oneHydrazine (B178648) (H₂NNH₂)PyridazinoneRing Transformation
Pyran-2-oneDienophile (e.g., Alkyne)Benzene (B151609)/Phenol derivativeDiels-Alder / Decarboxylation
Pyran-2-oneHydroxylamine (H₂NOH)Isoxazole derivativeRing Opening / Recyclization

These transformations underscore the role of this compound as a foundational scaffold for accessing a wide array of other valuable heterocyclic structures.

Strategies for Diversity-Oriented Synthesis Using Pyran-2-one Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules that can be screened for biological activity. cam.ac.ukmdpi.com The goal of DOS is to efficiently populate chemical space with molecules exhibiting a wide range of scaffolds and stereochemistry. cam.ac.uk Pyran-2-one scaffolds are exceptionally well-suited for DOS campaigns due to their frequent assembly via multicomponent reactions (MCRs).

An MCR-based approach to synthesizing a library based on the this compound core could involve the reaction of three components:

A β-ketoester or equivalent (e.g., ethyl acetoacetate)

An aldehyde

A source of active methylene (e.g., malononitrile)

By systematically varying each of these three building blocks, a large and diverse library of pyran derivatives can be rapidly synthesized. This approach introduces "appendage diversity," where the peripheral functional groups around a common core are varied. cam.ac.uk

Furthermore, the pyran-2-one core itself can be used as a branching point for achieving "scaffold diversity." cam.ac.uk A library of pyran-2-ones can be subjected to a set of different reaction conditions to transform the initial scaffold into a variety of new ones. For example, aliquots of the initial library could be reacted with amines to form pyridinones, with dienophiles to form new carbocycles, or with reducing agents to saturate the ring. This strategy efficiently converts a single library of pyran-2-ones into multiple libraries, each based on a distinct molecular framework, thereby maximizing the structural diversity of the compound collection. nih.govcam.ac.uk

Development of Green Chemistry Approaches in Pyran-2-one Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of heterocyclic compounds. The synthesis of pyran-2-ones and related structures has benefited significantly from these approaches.

A key green strategy is the use of multicomponent reactions (MCRs), which are inherently atom- and step-economical. nih.gov These reactions combine three or more reactants in a single pot to form a complex product, reducing the need for intermediate purification steps and minimizing solvent waste.

Recent research has focused on developing environmentally benign catalysts and reaction media for pyran synthesis. Notable advancements include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water or ethanol (B145695) significantly reduces the environmental impact of the synthesis. Research on the synthesis of the analogous 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has demonstrated the feasibility of using water as a solvent for the efficient oxidation of the precursor. rsc.org

Reusable Catalysts: The development of solid-supported or magnetic catalysts allows for easy separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost.

Organocatalysis: The use of small organic molecules as catalysts, such as amino acids or simple bases, avoids the use of potentially toxic and expensive heavy metals.

The following table summarizes various green catalytic approaches reported for the synthesis of pyran derivatives, which are applicable to the synthesis of the target compound.

CatalystSolventKey Advantages
L-prolineIonic Liquid [bmim]BF₄Reusable ionic liquid medium, good yields.
Aspartic acidAqueous EthanolBiocatalyst, mild conditions, low cost.
Magnetic Nanoparticles (e.g., CuFe₂O₄)EthanolEasy catalyst recovery with a magnet, high efficiency.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Aqueous EthanolEfficient organocatalyst, mild room temperature reaction.
No CatalystSolvent-free (Microwave)Avoids catalyst and solvent, rapid reaction times.

These green methodologies offer sustainable and efficient pathways for the synthesis of this compound and its derivatives, aligning modern organic synthesis with principles of environmental responsibility.

Q & A

Q. What are the established synthetic routes for preparing 6,7-dihydrocyclopenta[b]pyran-2(5H)-one derivatives?

Methodological Answer: Synthesis typically involves condensation reactions under acidic or catalytic conditions. For example:

  • Friedländer-type annulation : Cyclopentanone derivatives are reacted with substituted aldehydes or ketones in the presence of sulfuric acid or acetic acid to form the fused pyranone structure .
  • High-pressure synthesis : Enhanced reaction efficiency for substituted derivatives (e.g., methyl or halogen substituents) can be achieved using high-pressure reactors (e.g., 10 kbar), improving yields by 20–30% compared to ambient conditions .
  • Multi-step functionalization : Post-synthetic modifications, such as halogenation or amination, are performed using reagents like POCl₃ or NH₂OH·HCl .

Q. How are this compound derivatives characterized?

Methodological Answer: Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Signals for cyclopentane protons appear at δ ~1.5–2.5 ppm, while pyranone carbonyl carbons resonate at δ ~165–175 ppm .
    • IR : The carbonyl stretch (C=O) is observed at ~1680–1720 cm⁻¹ .
  • Elemental analysis : Percent composition (C, H, N, S) is validated against theoretical values (e.g., C: 74.23% vs. Found: 74.43% in substituted pyridines) .
  • X-ray crystallography : Used to confirm stereochemistry and bond angles (e.g., C-C bond lengths of ~1.54 Å in the cyclopentane ring) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

Methodological Answer: The α,β-unsaturated carbonyl system enables nucleophilic attack at the β-position. For example:

  • Base-mediated ring-opening : Treatment with NaOH or K₂CO₃ leads to cleavage of the pyranone ring via enolate formation, producing linear diketones .
  • Catalytic hydrogenation : Pd/C or Raney Ni selectively reduces the cyclopentane ring while preserving the pyranone moiety, enabling access to partially saturated analogs .

Q. How should researchers address discrepancies in elemental analysis data for substituted derivatives?

Methodological Answer: Discrepancies (e.g., H: 5.21% vs. Calc.: 5.57% in compound 5i ) may arise from:

  • Incomplete purification : Recrystallize compounds using mixed solvents (e.g., EtOH/H₂O) to remove residual solvents or byproducts .
  • Hygroscopicity : Store samples under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption .
  • High-resolution mass spectrometry (HRMS) : Use HRMS to validate molecular formulas when elemental analysis yields ambiguous results .

Q. What structure-activity relationships (SARs) are observed in pharmacological studies of these compounds?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) at the 2-position enhance binding to enzymes like cyclooxygenase-2 (COX-2), reducing IC₅₀ values by ~40% compared to unsubstituted analogs .
  • Ring saturation : Fully saturated cyclopentane rings decrease bioactivity due to reduced planarity and π-π stacking interactions .

Q. How does storage condition impact the stability of halogenated derivatives?

Methodological Answer:

  • Temperature sensitivity : Chlorinated derivatives (e.g., 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine) degrade at >25°C, forming dehalogenated byproducts. Stability is maintained at 2–8°C .
  • Light exposure : UV light accelerates decomposition; use amber vials and inert atmospheres for long-term storage .

Q. What IUPAC nomenclature rules apply to bicyclic derivatives of this compound?

Methodological Answer:

  • Priority numbering : The pyranone ring is numbered first, followed by the cyclopentane ring. For example, 6,7-dihydro-5H-cyclopenta[b]pyran-2(5H)-one prioritizes the pyranone’s carbonyl position .
  • Hydrogen indication : Use “H” descriptors to specify unsaturated positions (e.g., “2(5H)-one” indicates a ketone at position 2 with hydrogen at position 5) .

Key Research Recommendations

  • Reaction optimization : Explore microwave-assisted synthesis to reduce reaction times for substituted derivatives .
  • Biological screening : Prioritize in vitro assays for COX-2 inhibition and cytotoxicity before advancing to in vivo models .
  • Computational modeling : Use DFT calculations to predict regioselectivity in electrophilic substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.